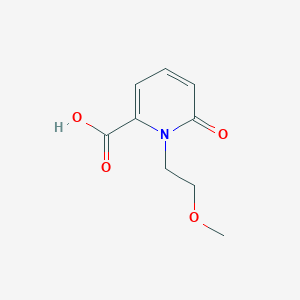

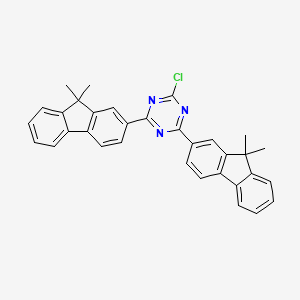

2-chloro-4,6-bis(9,9-dimethyl-9H-fluoren-2yl)-1,3,5-Triazine

Vue d'ensemble

Description

The compound 2-chloro-4,6-bis(9,9-dimethyl-9H-fluoren-2yl)-1,3,5-triazine is a derivative of s-triazine, a class of compounds known for their various applications in chemistry, including crystal engineering and as intermediates in the synthesis of other chemicals. While the specific compound is not directly studied in the provided papers, the papers do offer insights into the chemistry of related s-triazine derivatives, which can be used to infer some aspects of the compound's behavior and properties.

Synthesis Analysis

The synthesis of s-triazine derivatives often involves the chlorination of precursor compounds, as seen in the study where 2-methyl-4,6-bis(trichloromethyl)-s-triazine and other derivatives were produced during the liquid-phase chlorination of CH3CN . Similarly, the synthesis of substituted 2-amino-4,6-bis(nonafluoro-tert-butyl)-1,3,5-triazines from a chlorinated triazine precursor suggests that the chloro group in the 2-chloro-4,6-bis(9,9-dimethyl-9H-fluoren-2yl)-1,3,5-triazine could be a reactive site for further functionalization .

Molecular Structure Analysis

The molecular structure of s-triazine derivatives is often characterized by spectroscopic methods, such as NMR, as indicated by the studies on various s-triazine derivatives . The presence of restricted rotation around certain bonds and the potential for tautomerism are structural features that can be relevant to the compound , affecting its reactivity and physical properties .

Chemical Reactions Analysis

The reactivity of s-triazine derivatives can be quite diverse. For instance, the reaction of 2-alkyl-4,6-bis(trichloromethyl)-s-triazine with aliphatic amines leads to the selective replacement of trichloromethyl groups with amino groups . This suggests that the chloro group in the 2-chloro-4,6-bis(9,9-dimethyl-9H-fluoren-2yl)-1,3,5-triazine could also be reactive towards nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of s-triazine derivatives are influenced by their molecular structure. For example, the presence of a barrier to internal rotation can affect the compound's spectroscopic properties and its behavior in different solvents . The solid-state structure of an s-triazine derivative, stabilized by intra- and intermolecular hydrogen bonds, suggests that similar interactions could be present in the compound of interest, affecting its solubility and crystalline properties .

Applications De Recherche Scientifique

1. Application in Organic Light-Emitting Diodes (OLEDs)

Novel compounds utilizing 1,3,5-triazine, such as 2-chloro-4,6-bis(9,9-dimethyl-9H-fluoren-2yl)-1,3,5-Triazine, have been synthesized and characterized for their use in green phosphorescent organic light-emitting diodes (PhOLEDs). These materials exhibit excellent thermal properties, suitable energy levels, and high triplet energy, making them promising for high-performance PhOLEDs (Guichen et al., 2021).

2. Synthesis of Polyamides

A study reported the synthesis of new polyamides containing s-triazine rings and fluorene “cardo” groups. These polyamides are characterized by good solubility in polar solvents and the ability to form transparent, tough, and flexible films, indicating potential applications in material science (Sagar et al., 2001).

3. Potential in Antitumor Agents

The synthesis of isotopomers of pentamethylmelamine, an experimental anticancer agent, involved treatment of 2-chloro-4,6-(dimethylamino)-1,3,5-triazine. This suggests a potential application in developing antitumor drugs (Ferrer et al., 2002).

4. Attachment of Sugar Residues to Cytotoxic Triazines

Research involving the interaction of 2-chloro-4,6-bis(dimethylamino)-1,3,5-triazine with amine nucleophiles led to high yields of substituted 2-amino-1,3,5-triazines. This method could be significant for attaching sugar residues to cytotoxic triazines, opening avenues in medicinal chemistry (Simmonds & Stevens, 1982).

5. Two-Photon Absorbing Liquids

In a study, novel two-photon absorbing (TPA) chromophores with 1,3,5-triazine as the core were synthesized. This demonstrates the potential of such compounds in applications like nonlinear optics and photonics (Kannan et al., 2004).

Propriétés

IUPAC Name |

2-chloro-4,6-bis(9,9-dimethylfluoren-2-yl)-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H26ClN3/c1-32(2)25-11-7-5-9-21(25)23-15-13-19(17-27(23)32)29-35-30(37-31(34)36-29)20-14-16-24-22-10-6-8-12-26(22)33(3,4)28(24)18-20/h5-18H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWUDDQHIVQUKTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=NC(=NC(=N4)Cl)C5=CC6=C(C=C5)C7=CC=CC=C7C6(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H26ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-4,6-bis(9,9-dimethyl-9H-fluoren-2yl)-1,3,5-Triazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(tert-Butoxycarbonyl)-4-(2-methoxyphenyl)piperidin-4-yl]acetic acid](/img/structure/B3027937.png)

![1-[(2-Fluorophenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B3027938.png)

![8'-Fuoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochloride](/img/structure/B3027939.png)

![2-[4-(3-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B3027944.png)

![1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid](/img/structure/B3027948.png)

![tert-Butyl 6'-fluoro-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate](/img/structure/B3027949.png)

![tert-Butyl 8'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox](/img/structure/B3027954.png)